molecular formula C9H9F3 B1295190 1,3,5-Trifluoro-2,4,6-trimethylbenzene CAS No. 363-64-4

1,3,5-Trifluoro-2,4,6-trimethylbenzene

Cat. No.: B1295190
CAS No.: 363-64-4
M. Wt: 174.16 g/mol
InChI Key: AWOTVEDDCKYHRO-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2,4,6-trimethylbenzene is an organic compound with the molecular formula C9H9F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and three hydrogen atoms are replaced by methyl groups

Mechanism of Action

Target of Action

The primary targets of 1,3,5-trifluoro-2,4,6-trimethylbenzene are various halogen-bonding acceptors . These include neutral Lewis bases (nitrogen-containing heterocycles, N-oxides, and triphenylphosphine selenide) and anions (halide ions and thiocyanate ion) . These targets play a crucial role in the formation of supramolecular architectures .

Mode of Action

This compound interacts with its targets through halogen-bonding interactions . This compound has the ability to co-crystallize with various halogen-bonding acceptors, leading to a wide diversity of supramolecular architectures .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of supramolecular complexes through halogen-bonding interactions . These complexes can lead to the development of promising optoelectronic functional materials .

Pharmacokinetics

It is known that this compound is resistant to alcohols , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of a wide diversity of supramolecular architectures . These architectures have potential applications in the field of optoelectronics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ability of this compound to form supramolecular architectures through halogen-bonding interactions can be affected by the presence of different halogen-bonding acceptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trifluoro-2,4,6-trimethylbenzene can be achieved through several methods. One common approach involves the trifluoromethylation of mesitylene (1,3,5-trimethylbenzene) using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction typically occurs under mild conditions and can be carried out in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trifluoro-2,4,6-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methyl groups can be replaced by other substituents.

    Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the fluorine atoms, resulting in the formation of 1,3,5-trimethylbenzene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

Major Products Formed

    Substitution Reactions: Products include halogenated derivatives of the compound.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: The major product is 1,3,5-trimethylbenzene.

Scientific Research Applications

1,3,5-Trifluoro-2,4,6-trimethylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trifluoro-2,4,6-trimethylbenzene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity, metabolic stability, and lipophilicity. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

1,3,5-trifluoro-2,4,6-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOTVEDDCKYHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)C)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189840
Record name Benzene, 1,3,5-trifluoro-2,4,6-trimethyl-
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-64-4
Record name Benzene, 1,3,5-trifluoro-2,4,6-trimethyl-
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Record name NSC10356
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Record name Benzene, 1,3,5-trifluoro-2,4,6-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-trifluoro-2,4,6-trimethylbenzene
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